1-(4-iodophenyl)-3-[(4-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Iodophenyl)-3-[(4-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an iodophenyl group and a pyridylmethylamino group attached to a dihydropyrrole-2,5-dione core. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-3-[(4-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the iodination of a phenyl group followed by the formation of the pyrrole ring and subsequent attachment of the pyridylmethylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-3-[(4-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Iodophenyl)-3-[(4-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Its chemical properties make it valuable in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-3-[(4-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares the iodophenyl group but differs in the substitution pattern on the pyrrole ring.
1-(4-Iodophenyl)-1H-pyrrole: Another similar compound with a simpler structure, lacking the pyridylmethylamino group.
Uniqueness
1-(4-Iodophenyl)-3-[(4-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2/c17-12-1-3-13(4-2-12)20-15(21)9-14(16(20)22)19-10-11-5-7-18-8-6-11/h1-8,14,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERQJEQJTXKCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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